molecular formula C12H15Cl2NO B3363202 (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol CAS No. 1017201-90-9

(3,4-Dichloro-phenyl)-piperidin-4-yl-methanol

Cat. No. B3363202
CAS RN: 1017201-90-9
M. Wt: 260.16 g/mol
InChI Key: OQPYADZMFXVVHY-UHFFFAOYSA-N
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Description

(3,4-Dichloro-phenyl)-piperidin-4-yl-methanol, also known as JNJ-7925476, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2007 and has since been used in various scientific research studies to investigate its mechanism of action and potential benefits.

Mechanism of Action

(3,4-Dichloro-phenyl)-piperidin-4-yl-methanol acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other dopamine reuptake inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
Studies have shown that (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with improved cognitive function. Additionally, it has been shown to decrease the activity of the nucleus accumbens, which is associated with addiction.

Advantages and Limitations for Lab Experiments

One major advantage of (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol is its selectivity for the dopamine transporter, which allows for more precise targeting of dopaminergic neurotransmission. Additionally, it has been shown to have a low potential for abuse and addiction, making it a safer alternative to other dopamine reuptake inhibitors. However, one limitation of (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol. One area of interest is its potential use in the treatment of ADHD, as it has been shown to improve cognitive function in animal models. Additionally, it may have potential as a treatment for depression and drug addiction. Further research is needed to fully understand the potential therapeutic applications of (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

(3,4-Dichloro-phenyl)-piperidin-4-yl-methanol has been studied extensively for its potential therapeutic applications. It has been shown to be a potent inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This compound has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and drug addiction.

properties

IUPAC Name

(3,4-dichlorophenyl)-piperidin-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,12,15-16H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPYADZMFXVVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640545
Record name (3,4-Dichlorophenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichloro-phenyl)-piperidin-4-yl-methanol

CAS RN

1017201-90-9
Record name (3,4-Dichlorophenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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